Home > Products > Screening Compounds P37354 > Substance P, C-terminal pentapeptide
Substance P, C-terminal pentapeptide - 61123-13-5

Substance P, C-terminal pentapeptide

Catalog Number: EVT-303079
CAS Number: 61123-13-5
Molecular Formula: C36H49N7O7S
Molecular Weight: 723.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Substance P, C-terminal pentapeptide can be achieved through several methods:

  1. Solid-phase peptide synthesis: This method involves sequential addition of protected amino acids to a solid support. The C-terminal amino acid is first attached, followed by the addition of subsequent amino acids while removing protective groups. This approach allows for high purity and yield.
  2. Liquid-phase peptide synthesis: This traditional method involves synthesizing peptides in solution. It requires careful control of reaction conditions and purification steps to achieve the desired product.
  3. Cyclization techniques: Cyclization can enhance the stability and biological activity of the peptide. Techniques such as disulfide bond formation or lactamization can be employed to create cyclic analogs of the C-terminal pentapeptide .

The choice of synthesis method depends on the desired properties of the peptide, such as stability and activity.

Molecular Structure Analysis

Structure and Data

The molecular structure of Substance P, C-terminal pentapeptide consists of five amino acids: phenylalanine, glycine, leucine, methionine, and arginine. The sequence is typically represented as:

Phe Gly Leu Met Arg\text{Phe Gly Leu Met Arg}

This pentapeptide adopts various conformations; studies indicate that it can form stable structures such as α-helices or partially helical conformations depending on environmental conditions . The three-dimensional structure is crucial for its interaction with receptors.

Structural Data

  • Molecular Formula: C₂₃H₃₁N₅O₄S
  • Molecular Weight: Approximately 453.59 g/mol
  • Conformational Characteristics: The stability and conformation are influenced by factors like solvent polarity and temperature.
Chemical Reactions Analysis

Reactions and Technical Details

Substance P, C-terminal pentapeptide can undergo various chemical reactions that affect its biological activity:

  1. Hydrolysis: This reaction can lead to the breakdown of the peptide into smaller fragments, affecting its potency.
  2. Oxidation: Oxidative modifications can alter side chains (e.g., methionine oxidation), impacting receptor binding.
  3. Cyclization: As mentioned earlier, cyclization reactions can enhance stability and receptor affinity through intramolecular interactions .

These reactions are essential for understanding how modifications can lead to new analogs with improved therapeutic profiles.

Mechanism of Action

Process and Data

The mechanism of action for Substance P, C-terminal pentapeptide primarily involves its interaction with neurokinin-1 receptors located in various tissues, including the brain and spinal cord. Upon binding to these receptors, several intracellular signaling pathways are activated:

  1. Calcium Mobilization: Activation leads to an increase in intracellular calcium levels.
  2. Second Messenger Systems: It triggers pathways involving cyclic adenosine monophosphate (cAMP) and protein kinase C.
  3. Neurogenic Inflammation: The binding promotes vasodilation and increased vascular permeability, contributing to inflammatory responses .

These actions underline its role in pain transmission and other physiological functions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in water and polar solvents; insoluble in non-polar solvents.
  • Stability: Sensitive to heat and pH changes; requires careful storage conditions.

Chemical Properties

  • pH Stability Range: Generally stable between pH 4-7.
  • Degradation Pathways: Susceptible to enzymatic degradation by peptidases.
  • Reactivity: Can react with reducing agents during synthesis or modification processes .

Understanding these properties is crucial for applications in research and therapeutic development.

Applications

Scientific Uses

Substance P, C-terminal pentapeptide has several applications in scientific research:

  1. Pain Research: It is extensively studied for its role in nociception (pain perception) and potential targets for analgesic drugs.
  2. Inflammatory Disorders: Investigated for its involvement in inflammatory responses; potential therapeutic target for conditions like arthritis.
  3. Neurobiology: Used in studies examining neurogenic inflammation and central nervous system signaling pathways.
  4. Vaccine Development: Its immunogenic properties are explored for developing vaccines against certain diseases .

These applications highlight its significance in both basic research and clinical settings, paving the way for potential therapeutic interventions.

Molecular Mechanisms of Bioactivity

Structural Determinants of Neurokinin Receptor Interaction Patterns

The C-terminal pentapeptide fragment of Substance P (SPC5: *H-FFGLM-NH2) retains significant bioactivity by preserving the conserved "-Phe-X-Gly-Leu-Met-NH2" motif (where X = Phe in SPC5). This motif serves as the universal "message domain" for tachykinin receptor activation across mammalian species [1] [9]. SPC5 exhibits conformational plasticity that underpins its functional versatility:

Conformational Flexibility in C-terminal Domain Architecture

  • Amphipathic Design: The pentapeptide's C-terminal amidation enhances hydrogen bonding with Asn85 and Asn89 in transmembrane helix 2 (TM2) of NK1R, while hydrophobic residues (Phe7, Phe8, Leu10) embed within TM5/TM6 hydrophobic pockets [4] [9].
  • Membrane-Dependent Ordering: In aqueous environments, SPC5 adopts a disordered structure. However, in lipid bilayers containing ganglioside GM1 (enriched in NK1R-containing membrane rafts), it forms a stable 310-helix conformation (residues 6-11) that positions Phe7-Phe8 for optimal receptor docking [9].
  • Dynamic Binding Interface: Molecular dynamics simulations reveal that SPC5 engages in multivalent interactions: (1) High-affinity anchoring via Met11-NH2 with Gln165 of ECL2; (2) Hydrophobic packing of Phe7/Phe8 against Val116 of TM3; (3) Ionic contacts between Gly9-Leu10 backbone and Lys190 of ECL3 [2] [4].

Table 1: Functional Residues of SP C-terminal Pentapeptide in NK1R Activation

ResidueRole in Binding/SignalingReceptor Interaction Partner
Phe7Hydrophobic anchoring & selectivityTM3 Val116, TM5 Phe268
Phe8Receptor activation toggle switchTM6 Tyr287
Gly9Backbone flexibility for deep engagementECL3 Lys190
Leu10Hydrophobic stabilizationTM5 Ile261, TM6 His265
Met11-NH2High-affinity anchoringECL2 Gln165, TM7 Asn291

Critical Residues Mediating NK1 Receptor Subtype Selectivity

SPC5 achieves >1000-fold selectivity for NK1R over NK2R/NK3R through:

  • Phe8 Aromatic Stacking: Forms π-π interactions with Tyr287 (TM7) in NK1R—a residue replaced by Phe in NK2R and Ala in NK3R, disrupting this key interaction [1] [9].
  • Steric Exclusion: The bulky Phe7-Phe8 diaromatic sequence is sterically incompatible with NK2R's constricted ECL2 pocket (featuring Pro201 absent in NK1R) [2] [4].
  • Electrostatic Steering: SPC5's C-terminal amide forms a hydrogen bond triad with Gln165 (ECL2) and Asn291 (TM7) in NK1R—residues not conserved in other neurokinin receptors [9]. Cryo-EM studies confirm that truncation to SPC5 eliminates N-terminal contacts with NK1R ECL1 (Arg1-Pro2 binding region), biasing signaling toward Gq over Gs pathways [4].

Intracellular Signaling Cascades Post-Receptor Activation

G-Protein Coupled Transduction Pathways (IP3/DAG vs cAMP)

SPC5 engagement induces conformational changes in NK1R that differentially activate Gα subunits:- Gq/IP3/DAG Pathway: The core activation mechanism involves:1. SPC5-driven TM6 outward movement (8.3Å displacement) exposing Gq docking site2. Gαq coupling → phospholipase Cβ (PLCβ) activation3. PLCβ cleaves PIP2 → IP3 (Ca2+ release) + DAG (PKC activation) [1] [4]Kinetics: Rapid onset (seconds), dominant in smooth muscle/bronchoconstriction- Gs/cAMP Pathway: Requires full-length SP engagement with ECL2/ECL3:1. SP N-terminal (absent in SPC5) stabilizes receptor-ECL2 hydrogen bonds2. Promotes unique "non-canonical" active conformation with TM7 static3. E782.50-N3017.49 salt bridge facilitates Gαs docking [4]4. Adenylyl cyclase activation → cAMP → PKA/CREB signalingKinetics: Delayed (minutes), critical in neuronal plasticity/inflammation [1] [6]

Table 2: G-protein Pathway Activation by SP vs. SPC5

ParameterGq/IP3/DAG PathwayGs/cAMP Pathway
Agonist EfficacySPC5 ≈ Full SPSPC5 << Full SP
Key Structural DeterminantTM6 outward shiftECL2-N-terminus stabilization
Primary Second MessengerCa2+, DAGcAMP
Downstream EffectsPKC activation, smooth muscle contractionPKA signaling, CREB transcription
Kinetic ProfileSecondsMinutes-hours

β-Arrestin-Mediated Receptor Trafficking Dynamics

SPC5-activated NK1R undergoes phosphorylation by GRK4/5 at Ser/Thr clusters (Ser348, Thr352, Ser357) in the C-terminal domain, triggering β-arrestin recruitment:

  • Class B Trafficking Pattern: β-arrestin 1/2 translocate to plasma membrane within 2 min post-stimulation, forming stable complexes with phosphorylated NK1R [3] [10].
  • Clathrin-Coated Endocytosis: β-arrestins scaffold clathrin (via L403Q404L405 motif) and AP2 adaptors, driving vesicle internalization within 10-15 min [3] [7].
  • Endosomal Sorting Fate:
  • NK1R-β-arrestin complexes traffic to early endosomes (colocalization with EEA1)
  • Complex dissociation at 60 min enables:
  • Receptor dephosphorylation → recycling to membrane (90% by 4h)
  • β-arrestin return to cytosol [10]
  • Ubiquitination Status: Unlike sst3 somatostatin receptor, NK1R lacks significant agonist-induced ubiquitination, avoiding lysosomal degradation [7].

Mechanistic Implications: The transient β-arrestin-NK1R interaction (vs. permanent complexes in AT1aR) allows rapid receptor resensitization—critical for sustaining responsiveness to repeated SP stimulation in pain pathways [3] [10].

Properties

CAS Number

61123-13-5

Product Name

Substance P, C-terminal pentapeptide

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C36H49N7O7S

Molecular Weight

723.9 g/mol

InChI

InChI=1S/C36H49N7O7S/c1-22(2)18-27(35(49)41-25(32(37)46)16-17-51-3)40-31(45)21-38-33(47)28(19-23-10-6-4-7-11-23)42-36(50)29(20-24-12-8-5-9-13-24)43-34(48)26-14-15-30(44)39-26/h4-13,22,25-29H,14-21H2,1-3H3,(H2,37,46)(H,38,47)(H,39,44)(H,40,45)(H,41,49)(H,42,50)(H,43,48)/t25-,26-,27-,28-,29-/m0/s1

InChI Key

CTTLAZLIKHEYJW-ZIUUJSQJSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3

Synonyms

5-oxo-Pro-Phe-Phe-Gly-Leu-Met-amide
6-pGlu-SP(6-11)
6-pGlu-substance P (6-11)
E-SP(7-11)
substance P (6-11), hexapeptide-pGlu(6)-
substance P (6-11), pGlu(6)-
substance P (6-11), pyroglutamic acid-
substance P, C-terminal pentapeptide

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCC(=O)N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.